5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride
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Overview
Description
5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in its structure contributes to its significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with various electrophiles . For 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride, a common synthetic route includes the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation . This method is preferred due to its efficiency and high yield.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives .
Scientific Research Applications
5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Another aminopyrazole derivative with similar biological activities.
5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide: A reversible inhibitor of Bruton Kinase, used in the treatment of B-cell-driven malignancies.
Uniqueness
5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a versatile compound in scientific research .
Properties
IUPAC Name |
5-[amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S.2ClH/c10-7(6-4-2-1-3-5-6)8-12-13-9(11)14-8;;/h1-5,7H,10H2,(H2,11,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRRIJQAGHVEMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NN=C(S2)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679016 |
Source
|
Record name | 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227465-55-5 |
Source
|
Record name | 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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